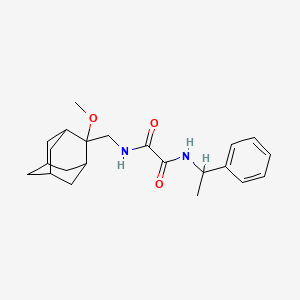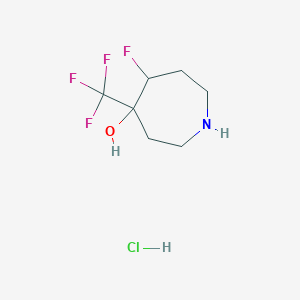
5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The InChI code for 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Scientific Research Applications
Organocatalytic Aerobic Alcohol Oxidation
5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) is an organocatalyst that enables the aerobic oxidation of alcohols under mild conditions. This process is noteworthy for its wide applicability, ambient temperature and pressure operation, and absence of metal salts, highlighting the compound's role in facilitating eco-friendly and efficient oxidation reactions without the need for transition metals or halogen elements (Shibuya et al., 2011).
Fluorine Chemistry in Drug Discovery
The introduction of fluorine atoms into drug molecules is a critical strategy in pharmaceutical chemistry. Fluorine's unique properties, such as its electronegativity and small atomic radius, contribute to the drug's metabolic stability, lipophilicity, and overall bioactivity. Compounds like 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride serve as key intermediates or reactants in the synthesis of fluorinated analogs, which are highly valued in drug design for their enhanced pharmacological properties (Shao et al., 2015).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is another important application of this compound. These heterocycles are components of many biologically active substances and pharmaceuticals. The first examples of fluorination of substituted azepanes, including methods for preparing fluoroazepanes, highlight the compound's significance in expanding the toolbox for the synthesis of fluorinated organic molecules (Patel & Liu, 2013).
Photoredox Catalysis for Fluoromethylation
Photoredox catalysis, leveraging visible light to drive chemical reactions, has been applied to the fluoromethylation of carbon-carbon multiple bonds using compounds like this compound. This methodology facilitates the incorporation of fluoromethyl groups into various molecular skeletons under mild conditions, emphasizing the role of this compound in enabling innovative synthetic routes to fluoromethylated products, which are highly sought after in the development of pharmaceuticals and agrochemicals (Koike & Akita, 2016).
properties
IUPAC Name |
5-fluoro-4-(trifluoromethyl)azepan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F4NO.ClH/c8-5-1-3-12-4-2-6(5,13)7(9,10)11;/h5,12-13H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHVLQHXJIKMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C1F)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

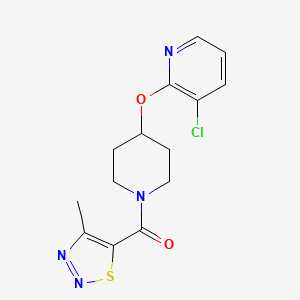
![3-benzyl-7-phenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2953245.png)

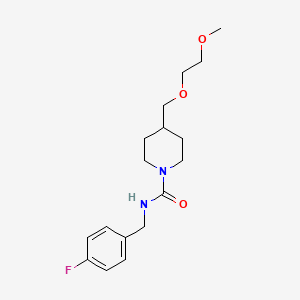
![N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2953250.png)
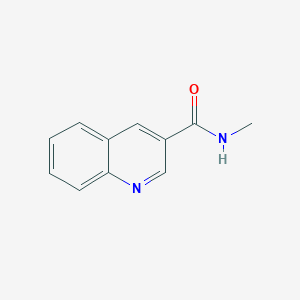
![2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2953255.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2953256.png)
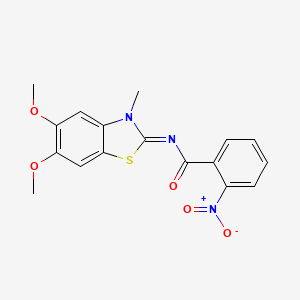
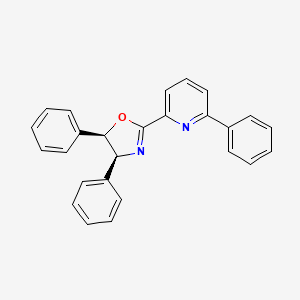
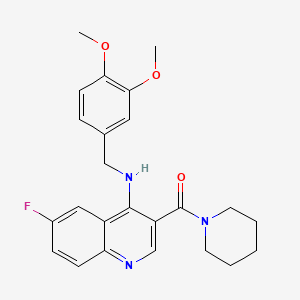
![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953261.png)
![2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2953263.png)
